N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a 4-oxothieno[3,2-d]pyrimidin core substituted with a 4-methylphenyl group at position 7 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 3-methoxybenzyl group, contributing to its structural uniqueness.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-6-8-17(9-7-15)19-13-30-22-21(19)25-14-26(23(22)28)12-20(27)24-11-16-4-3-5-18(10-16)29-2/h3-10,13-14H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVCFPFPZLFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- CAS Number : 1207001-99-7
- Purity : Typically >90%
This compound features a thieno[3,2-d]pyrimidin-3(4H)-yl group, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of lipoxygenases (LOXs), which are involved in the metabolism of polyunsaturated fatty acids and play a crucial role in inflammatory responses .
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .
Pharmacological Effects
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Lipoxygenase Inhibition : A study focused on the structure-activity relationship of various thienopyrimidine derivatives found that compounds similar to this compound displayed promising LOX inhibitory activities. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Properties : In vitro assays indicated that the compound exhibited significant antioxidant effects, particularly in preventing lipid peroxidation in cellular models. This property may be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor .
Scientific Research Applications
Research indicates that compounds with a thienopyrimidine core often exhibit significant biological activities, including:
- Anticancer Properties : These compounds may inhibit enzymes involved in cancer progression and modulate pathways related to cell growth and apoptosis.
- Anti-inflammatory Effects : They may interact with receptors that regulate inflammatory responses.
Medicinal Chemistry
N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has potential applications in:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
- Biological Assays : Preliminary studies have shown promising results in anti-lipid peroxidation activity and inhibition of lipoxygenase, indicating its potential as an antioxidant and anti-inflammatory agent.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of thienopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against human cancer cell lines such as U937 and THP-1, showing significant inhibition of cell proliferation.
- Anti-inflammatory Studies : Research has indicated that compounds with similar structures can inhibit lipoxygenase activity, which is crucial in inflammatory processes. The ability to modulate this enzyme suggests therapeutic potential for treating inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- 4-Methylphenyl vs. 4-Fluorophenyl: The compound in -[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide, differs by replacing the 4-methyl group with a fluorine atom. Fluorine’s electronegativity may enhance binding affinity in target proteins, while the methyl group in the target compound increases lipophilicity (clogP estimated +3.2 vs. +3.5 for methyl) .
- Phenyl vs. Substituted Phenyl: describes N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide, which features a 2-chloro-4-methylphenyl group on the acetamide. -3.8 for the target compound) .
Modifications to the Acetamide Side Chain
- 3-Methoxybenzyl vs. Thiazolidinone: Compounds in , such as N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide (8), replace the 3-methoxybenzyl group with a thiazolidinone ring. This substitution increases molecular weight (528 g/mol vs. 423 g/mol for the target compound) and introduces hydrogen-bonding sites, which may improve target engagement but reduce membrane permeability .
Physicochemical Properties
Q & A
Q. Critical Reagents :
- Activating Agents : TMSOTf (trimethylsilyl triflate) for regioselective functionalization .
- Solvents : DCM, THF, or acetonitrile for moisture-sensitive steps .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH3, aromatic protons at δ 6.7–7.4 ppm) and the thienopyrimidinone core (characteristic carbonyl signal at δ ~165 ppm in 13C NMR) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₁N₃O₃S: 432.1378) .
- X-ray Crystallography (if applicable): Resolve ambiguities in stereochemistry or tautomerism .
Advanced: How can researchers optimize the condensation step to minimize byproducts?
Answer:
Strategies :
- Temperature Control : Perform reactions at –20°C to 0°C to suppress side reactions (e.g., over-acetylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance regioselectivity .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
